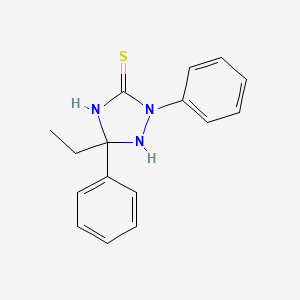![molecular formula C15H12N4O2S B11537104 2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11537104.png)
2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(2E)-2-[1-(3-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾールは、ベンゾチアゾール類に属する有機化合物です。ベンゾチアゾール類は、チアゾール環にベンゼン環が縮合した複素環式化合物です。この特定の化合物は、窒素-窒素二重結合を特徴とする官能基であるヒドラゾン結合を特徴としています。
準備方法
合成経路と反応条件
2-{(2E)-2-[1-(3-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾールの合成は、一般的に2-ヒドラジニル-1,3-ベンゾチアゾールと3-ニトロアセトフェノンの縮合によって行われます。反応は通常、エタノール溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。
出発原料: 2-ヒドラジニル-1,3-ベンゾチアゾールと3-ニトロアセトフェノン。
溶媒: エタノール。
条件: 数時間還流。
反応はヒドラゾン結合の形成を経て進行し、目的の生成物が得られます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することになります。これには、収率と純度を最大化する反応条件の最適化、および再結晶またはクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類
酸化: 化合物中のニトロ基は、アミノ基を形成するために還元を受けることができます。この反応は通常、触媒(例えば、炭素担持パラジウム)の存在下で水素ガスなどの還元剤を必要とします。
還元: 化合物は、使用される還元剤と条件に応じて、様々な誘導体を形成するために還元することができます。
置換: ベンゾチアゾール環は、ニトロ化またはハロゲン化などの求電子置換反応を受けて、芳香環に様々な置換基を導入することができます。
一般的な試薬と条件
酸化: 水素ガス、炭素担持パラジウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ニトロ化のための硝酸、ハロゲン化のためのハロゲン(例えば、塩素、臭素)。
主な生成物
還元: 2-{(2E)-2-[1-(3-アミノフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾール。
置換: 導入された置換基に応じて、様々な置換ベンゾチアゾール誘導体。
科学研究への応用
化学
化学において、2-{(2E)-2-[1-(3-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
この化合物は、生体高分子と相互作用する能力により、生物学研究で潜在的な用途があります。それは、酵素機構を研究するためのプローブとして、または新しい薬物の開発におけるリガンドとして使用することができます。
医学
医薬品化学では、この化合物は、潜在的な治療的特性について研究されています。その構造は、特定の酵素や受容体の阻害剤として作用する可能性を示唆しており、薬物開発の候補となっています。
産業
産業部門では、安定した芳香族構造と官能基により、この化合物はポリマーや染料などの新しい材料の開発に使用することができます。
科学的研究の応用
2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and fluorescent materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
2-{(2E)-2-[1-(3-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾールの作用機序は、その特定の用途によって異なります。生物系では、水素結合、疎水性相互作用、または共有結合によって酵素や受容体と相互作用する可能性があります。ニトロ基は酸化還元反応に関与し、ベンゾチアゾール環はタンパク質中の芳香族アミノ酸とのπ-πスタッキング相互作用に関与する可能性があります。
類似の化合物との比較
類似の化合物
2-{(2E)-2-[1-(4-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾール: 構造は似ていますが、ニトロ基はパラ位にあります。
2-{(2E)-2-[1-(2-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾール: ニトロ基はオルト位にあります。
2-{(2E)-2-[1-(3-メチルフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾール: ニトロ基ではなくメチル基があります。
独自性
2-{(2E)-2-[1-(3-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾールのユニークな特徴は、メタ位にニトロ基が存在することであり、これはその電子特性と反応性に影響を与える可能性があります。この配置は、化合物の特定の化学反応への関与能力と、生物学的標的との相互作用に影響を与える可能性があります。
この記事は、2-{(2E)-2-[1-(3-ニトロフェニル)エチリデン]ヒドラジニル}-1,3-ベンゾチアゾールの合成、反応、用途、類似の化合物との比較を網羅した、包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a nitro group at the para position.
2-[(2E)-2-[1-(3-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: The nitro group is reduced to an amino group.
4-(3-NITROPHENYL)THIAZOL-2-YLHYDRAZONE: A thiazole derivative with a similar hydrazone moiety.
Uniqueness
2-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific substitution pattern and the presence of both a benzothiazole ring and a nitro-substituted hydrazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C15H12N4O2S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12N4O2S/c1-10(11-5-4-6-12(9-11)19(20)21)17-18-15-16-13-7-2-3-8-14(13)22-15/h2-9H,1H3,(H,16,18)/b17-10+ |
InChIキー |
QKDQGTSCWBVSJB-LICLKQGHSA-N |
異性体SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11537024.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11537032.png)
![ethyl 3',4-bis(4-bromophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11537045.png)
![N'-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11537058.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11537063.png)
![5'-Benzoyl-4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11537068.png)
![4-(4-Bromophenyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11537075.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B11537087.png)
![N-benzyl-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11537094.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11537100.png)
![N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11537107.png)


![4,4'-({4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11537126.png)
